The Strategic Application of 2-Chloro-6-fluoronicotinic Acid in Modern Drug Discovery
The Strategic Application of 2-Chloro-6-fluoronicotinic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1] Halogenated heterocyclic compounds, in particular, serve as versatile building blocks for creating novel therapeutics with enhanced pharmacological profiles. This guide provides a comprehensive technical overview of 2-Chloro-6-fluoronicotinic acid, a key pyridine-based intermediate, identified by its CAS Number 1211533-26-4 .[2][3] We will explore its fundamental physicochemical properties, delve into its synthesis and reactivity, and illuminate its critical role in the development of advanced pharmaceutical agents. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of complex molecules in drug discovery.
Core Compound Identification and Properties
2-Chloro-6-fluoronicotinic acid is a trifunctional heterocyclic compound, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and a fluorine atom. This unique arrangement of functional groups provides a rich platform for diverse chemical modifications.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 1211533-26-4 | [2][3] |
| IUPAC Name | 2-chloro-6-fluoropyridine-3-carboxylic acid | [3][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [4] |
| Molecular Weight | 175.55 g/mol | [4] |
| InChI Key | KEVFRXZMKHUVSY-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC(=NC(=C1C(=O)O)Cl)F | [3][4] |
Physicochemical Properties (Predicted)
The following table summarizes key predicted physicochemical properties, which are crucial for understanding the compound's behavior in both reaction media and biological systems.
| Property | Predicted Value | Note |
| XlogP | 1.8 | [4] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Note: These properties are computationally predicted and provide an estimation of the compound's characteristics.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of substituted nicotinic acids is a well-established field, yet the specific introduction of both chlorine and fluorine at the 2 and 6 positions, respectively, requires a nuanced approach. While specific synthesis routes for 2-Chloro-6-fluoronicotinic acid are proprietary and not detailed in publicly available literature, we can infer logical synthetic pathways based on related structures.
Conceptual Synthetic Workflow
A plausible synthetic strategy would involve the construction of the substituted pyridine ring, followed by functional group interconversions. The reactivity of the halogen substituents is a key consideration, with the chlorine atom at the 2-position being particularly susceptible to nucleophilic displacement.
Caption: Conceptual workflow for the synthesis of 2-Chloro-6-fluoronicotinic acid.
Reactivity Profile
The chemical behavior of 2-Chloro-6-fluoronicotinic acid is dictated by its three primary functional groups:
-
Carboxylic Acid: This group readily undergoes standard transformations such as esterification, amide bond formation, and reduction. This is often the primary handle for coupling the molecule to other fragments in a larger drug scaffold.
-
2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for molecular diversification.
-
6-Fluoro Substituent: The fluorine atom at the 6-position is generally less reactive towards SNAr than the 2-chloro substituent. However, under forcing conditions, it can also be displaced. The high electronegativity of fluorine also influences the overall electron distribution of the pyridine ring.
Caption: Reactivity map of 2-Chloro-6-fluoronicotinic acid's functional groups.
Applications in Drug Discovery and Development
The utility of 2-Chloro-6-fluoronicotinic acid as a building block in medicinal chemistry is significant. Its trifunctional nature allows for its incorporation into complex molecular architectures designed to interact with specific biological targets.
Role as a Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[5] The presence of both chlorine and fluorine offers distinct reactivity profiles, making it a versatile reagent.[5] The ability to selectively functionalize the carboxylic acid and the 2-chloro position allows for a modular approach to library synthesis and lead optimization.
The Impact of Fluorine in Medicinal Chemistry
The inclusion of a fluorine atom, as seen in 2-Chloro-6-fluoronicotinic acid, is a deliberate strategy in drug design for several reasons:[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to an increased drug half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can in turn improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Derivatives of fluorinated nicotinic acids are utilized in a range of therapeutic areas, including the development of small molecule inhibitors and sophisticated imaging agents.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 2-Chloro-6-fluoronicotinic acid are paramount to ensure laboratory safety. The following information is a summary of general safety precautions and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally related compounds like 2-chloronicotinic acid, this substance should be handled with care. It is likely to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][9]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment:
First Aid Measures
-
If Inhaled: Move the person to fresh air.[12]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
In all cases of exposure, seek medical advice/attention if symptoms persist. [10]
Storage Recommendations
-
Keep the container tightly closed in a dry and well-ventilated place.[10]
-
Store at room temperature in the original container.[10]
-
Store away from incompatible materials.[10]
Experimental Protocol: General Procedure for Amide Coupling
The following is a representative, non-validated protocol for the coupling of 2-Chloro-6-fluoronicotinic acid with a primary amine. This should be adapted and optimized for specific substrates.
Objective: To synthesize the corresponding amide derivative via a standard peptide coupling reaction.
Materials:
-
2-Chloro-6-fluoronicotinic acid
-
Primary amine of choice (1.0 eq)
-
HATU (1.1 eq) or HBTU/HOBt
-
DIPEA (2.5 eq) or other non-nucleophilic base
-
Anhydrous DMF or DCM as solvent
-
Standard laboratory glassware and magnetic stirrer
-
Work-up and purification supplies (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-6-fluoronicotinic acid (1.0 eq).
-
Dissolve the acid in a minimal amount of anhydrous DMF.
-
Add the primary amine (1.0 eq) to the solution.
-
Add the coupling reagent, HATU (1.1 eq), to the mixture.
-
Slowly add the base, DIPEA (2.5 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Self-Validation: The success of the protocol can be validated at each step. The progress of the reaction is monitored to completion. The work-up procedure is designed to remove excess reagents and byproducts. The final purification step isolates the target compound, and its identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Conclusion
2-Chloro-6-fluoronicotinic acid is a high-value chemical intermediate that embodies the principles of modern drug design. Its strategically placed functional groups offer a trifecta of reactivity, allowing for its versatile incorporation into complex molecular scaffolds. The presence of the fluorine atom provides a proven means to enhance the metabolic stability and binding characteristics of the final drug candidate. For researchers in medicinal chemistry, a thorough understanding of this compound's properties, reactivity, and safe handling is essential for leveraging its full potential in the quest for novel and more effective therapeutics.
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